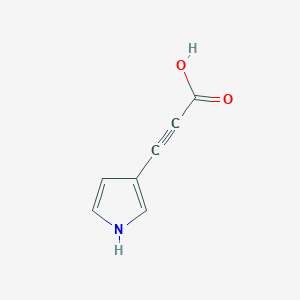

3-(1H-Pyrrol-3-YL)prop-2-ynoic acid

Description

Properties

Molecular Formula |

C7H5NO2 |

|---|---|

Molecular Weight |

135.12 g/mol |

IUPAC Name |

3-(1H-pyrrol-3-yl)prop-2-ynoic acid |

InChI |

InChI=1S/C7H5NO2/c9-7(10)2-1-6-3-4-8-5-6/h3-5,8H,(H,9,10) |

InChI Key |

PQZSSFDCUCAXAL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC=C1C#CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Ascendant Scaffold: A Technical Guide to the Pharmaceutical Potential of Pyrrolyl Alkynoic Acids

Foreword: Beyond the Pyrrole Ring – A New Frontier in Drug Discovery

The pyrrole heterocycle is a cornerstone of medicinal chemistry, embedded in the molecular architecture of numerous blockbuster drugs.[1][2] Its unique electronic properties and capacity for hydrogen bonding have made it a privileged scaffold in the design of therapeutic agents targeting a wide array of biological processes.[1] However, within this well-explored chemical space, a new class of compounds is emerging with significant therapeutic promise: pyrrolyl alkynoic acids.

This technical guide provides an in-depth exploration of the synthesis, biological activities, and potential pharmaceutical applications of these fascinating molecules. We will move beyond a simple recitation of facts to delve into the causal relationships behind experimental design, the inherent logic of protocol development, and the authoritative scientific grounding for the claims made. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the potential of pyrrolyl alkynoic acids in their own research endeavors.

I. The Strategic Synthesis of Pyrrolyl Alkynoic Acids: Building the Pharmacophore

The synthesis of pyrrolyl alkynoic acids is a multi-step process that requires careful planning and execution. The general strategy involves the initial construction of a functionalized pyrrole ring, followed by the introduction of the alkynoic acid side chain. Two powerful and versatile reactions are central to this endeavor: the Paal-Knorr synthesis for the pyrrole core and the Sonogashira coupling for the installation of the alkyne moiety.

A. Constructing the Pyrrole Core: The Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classic and reliable method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[3][4][5][6] This acid-catalyzed condensation reaction is highly versatile, allowing for the introduction of various substituents onto the pyrrole ring, which is crucial for modulating the pharmacological activity of the final compound.[7]

Rationale for Method Selection: The Paal-Knorr synthesis is chosen for its robustness, high yields, and the ready availability of starting materials. The ability to pre-functionalize the 1,4-dicarbonyl compound and the primary amine allows for the strategic placement of substituents that can later be used for the attachment of the alkynoic acid chain or to fine-tune the electronic properties of the pyrrole ring.

Experimental Protocol: Paal-Knorr Synthesis of a Substituted Pyrrole Precursor

-

Reaction Setup: To a solution of a 1,4-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add a primary amine (1.1 eq).

-

Acid Catalysis: Add a catalytic amount of a protic acid (e.g., hydrochloric acid or p-toluenesulfonic acid) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature and neutralize the acid with a suitable base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

B. Introducing the Alkyne Functionality: The Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[8][9] This reaction is instrumental in the synthesis of pyrrolyl alkynoic acids as it allows for the direct attachment of the alkyne chain to a pre-functionalized pyrrole ring.

Rationale for Method Selection: The Sonogashira coupling is favored for its mild reaction conditions, high functional group tolerance, and excellent yields.[8] This allows for the coupling of complex and sensitive substrates without the need for protecting groups, which simplifies the overall synthetic route.

Experimental Protocol: Sonogashira Coupling for the Synthesis of an Alkynylated Pyrrole

-

Reaction Setup: To a degassed solution of a halogenated pyrrole precursor (1.0 eq) and a terminal alkyne (1.2 eq) in a suitable solvent (e.g., tetrahydrofuran or dimethylformamide), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a copper(I) co-catalyst (e.g., CuI, 0.1 eq).

-

Base: Add a suitable base, typically an amine such as triethylamine or diisopropylethylamine (2.0 eq), to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed, as monitored by TLC.

-

Workup and Purification: Upon completion, filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired alkynylated pyrrole.

Diagram of the Synthetic Workflow

Caption: General synthetic workflow for pyrrolyl alkynoic acids.

II. Anticancer Potential: Targeting Cell Proliferation and Survival

Recent studies have highlighted the significant anticancer potential of alkynylated pyrrole derivatives.[10][11] These compounds have been shown to exhibit potent cytotoxic activity against a range of human cancer cell lines, suggesting their potential as a new class of chemotherapeutic agents.

A. Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

One of the key mechanisms by which alkynylated pyrroles exert their anticancer effects is through the induction of apoptosis and cell cycle arrest.[11] For instance, compound 12l has been shown to arrest the cell cycle in the G0/G1 phase and induce apoptosis in A549 lung cancer cells.[11] This dual mechanism of action is highly desirable in an anticancer agent as it not only halts the proliferation of cancer cells but also eliminates them.

Diagram of the Anticancer Mechanism of Action

Caption: Proposed anticancer mechanism of pyrrolyl alkynoic acids.

B. In Vitro Cytotoxicity Data

The anticancer activity of newly synthesized pyrrolyl alkynoic acids is typically evaluated in vitro against a panel of human cancer cell lines. The 50% inhibitory concentration (IC₅₀) is a key parameter used to quantify the potency of a compound.

| Compound | Cancer Cell Line | Growth Inhibition (%) at 10 µM | IC₅₀ (µM) | Reference |

| 5c | HOP-92 (Lung) | 43.19 | - | [10] |

| 5c | UO-31 (Renal) | 21.18 | - | [10] |

| 5g | KM12 (Colon) | 82.02 | - | [10] |

| 12l | U251 (Glioblastoma) | - | 2.29 ± 0.18 | [11] |

| 12l | A549 (Lung) | - | 3.49 ± 0.30 | [11] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[12][13]

-

Compound Treatment: Treat the cells with various concentrations of the pyrrolyl alkynoic acid derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

III. Anti-inflammatory Potential: Targeting the Arachidonic Acid Cascade

The pyrrole scaffold is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).[14] While direct studies on pyrrolyl alkynoic acids as anti-inflammatory agents are emerging, the well-established activity of pyrrolyl alkanoic acids as inhibitors of key enzymes in the arachidonic acid cascade provides a strong rationale for investigating their alkynoic counterparts in this therapeutic area.[15][16]

A. Molecular Targets in the Inflammatory Pathway

The anti-inflammatory effects of many drugs are mediated through the inhibition of enzymes involved in the synthesis of prostaglandins and leukotrienes, which are potent inflammatory mediators.[17][18][19] Key targets include:

-

Cytosolic Phospholipase A₂ (cPLA₂): This enzyme catalyzes the release of arachidonic acid from membrane phospholipids, the rate-limiting step in the production of eicosanoids.[15][17][20]

-

Cyclooxygenases (COX-1 and COX-2): These enzymes convert arachidonic acid into prostaglandin H₂ (PGH₂), the precursor for all prostaglandins and thromboxanes.[21][22]

-

Lipoxygenases (LOX): These enzymes convert arachidonic acid into leukotrienes and other inflammatory mediators.[23][24][25]

Pyrrolyl alkanoic acids have demonstrated inhibitory activity against cPLA₂ and microsomal prostaglandin E₂ synthase-1 (mPGES-1), an enzyme downstream of COX-2.[15][16] This suggests that pyrrolyl alkynoic acids may also target these or related enzymes in the inflammatory cascade.

Diagram of the Prostaglandin Synthesis Pathway and Potential Inhibition Sites

Caption: The arachidonic acid cascade and potential targets for pyrrolyl alkynoic acids.

B. In Vitro Enzyme Inhibition Assays

To assess the anti-inflammatory potential of pyrrolyl alkynoic acids, in vitro enzyme inhibition assays are essential. These assays measure the ability of a compound to inhibit the activity of a specific enzyme, such as COX-1, COX-2, or 5-LOX.

Experimental Protocol: COX-1/COX-2 Inhibition Assay

-

Enzyme Preparation: Use purified ovine COX-1 and COX-2 enzymes.

-

Reaction Mixture: Prepare a reaction mixture containing the enzyme, a heme cofactor, and a suitable buffer.

-

Inhibitor Incubation: Add the pyrrolyl alkynoic acid derivative at various concentrations to the reaction mixture and incubate for a specific period.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid.

-

Quantification of Prostaglandin Production: Measure the amount of prostaglandin produced (e.g., PGE₂) using an enzyme immunoassay (EIA) kit.

-

Data Analysis: Calculate the percentage of inhibition of COX activity and determine the IC₅₀ value.[22][26]

IV. Future Directions and Conclusion

Pyrrolyl alkynoic acids represent a promising and relatively underexplored class of compounds with significant potential for the development of novel anticancer and anti-inflammatory agents. The synthetic strategies outlined in this guide provide a clear roadmap for the creation of diverse libraries of these molecules for biological screening.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the substituents on the pyrrole ring and the length and position of the alkynoic acid chain will be crucial for optimizing potency and selectivity.

-

Elucidation of Molecular Mechanisms: Further studies are needed to precisely identify the molecular targets of these compounds and to fully understand their mechanisms of action in both cancer and inflammation.

-

In Vivo Efficacy and Safety Profiling: Promising lead compounds will need to be evaluated in animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

V. References

-

Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. (2024). Chem Biol Drug Des.

-

Structure-activity relationships of (4-acylpyrrol-2-yl)alkanoic acids as inhibitors of the cytosolic phospholipase A2: variation of the substituents in positions 1, 3, and 5. (1997). J Med Chem.

-

Pyrrole alkanoic acid derivatives as nuisance inhibitors of microsomal prostaglandin E2 synthase-1. (2012). Eur J Med Chem.

-

Paal-Knorr Pyrrole Synthesis. Alfa Chemistry.

-

Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. (2025). Molecules.

-

New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022). Molecules.

-

A Simple and Efficient Protocol to 1,2,4-Substituted Pyrroles via a Sonogashira Coupling-Acid-Catalyzed Cyclization. (2011). Synlett.

-

Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. (2024). PubMed.

-

Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. (2023). ACS Omega.

-

Design, Synthesis, and Biological Evaluation of Some Novel Pyrrolizine Derivatives as COX Inhibitors with Anti-Inflammatory/Analgesic Activities and Low Ulcerogenic Liability. (2025). Molecules.

-

Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.

-

Paal–Knorr synthesis. Wikipedia.

-

Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development. LinkedIn.

-

Application Notes and Protocols for Evaluating the Anticancer Activity of Pyrrole Derivatives. Benchchem.

-

Pyrrolidine inhibitors of human cytosolic phospholipase A2. Part 2: synthesis of potent and crystallized 4-triphenylmethylthio derivative 'pyrrophenone'. (2001). J Med Chem.

-

Characterization of a novel inhibitor of cytosolic phospholipase A2alpha, pyrrophenone. (2002). Biochem J.

-

Paal-Knorr Pyrrole Synthesis. SynArchive.

-

Computational-Based Discovery of the Anti-Cancer Activities of Pyrrole-Based Compounds Targeting the Colchicine-Binding Site of Tubulin. (2022). Int J Mol Sci.

-

In Vitro Cytotoxicity Assay. Alfa Cytology.

-

In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka.

-

Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2025). Pharmaceuticals (Basel).

-

Antinociceptive, anti-inflammatory and smooth muscle relaxant activities of the pyrrolo[3,4-d]pyridazinone derivatives: Possible mechanisms of action. (2015). Pharmacol Biochem Behav.

-

(a) Cytotoxicity assay of synthesized pyrrole-based ILs with Br - as counter ion at various concentration. (b) Showing the MIC values of [Pyr C4]Br⁻, [Pyr C6]Br⁻, [Pyr C8]Br⁻, [Pyr C10]Br⁻, [Pyr C12]Br⁻, and MEL against E. coli and S. aureus. ResearchGate.

-

Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). ACS Catal.

-

Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. (2014). Molecules.

-

Design, Synthesis, and Biological Evaluation of Some Novel Pyrrolizine Derivatives as COX Inhibitors with Anti-Inflammatory/Analgesic Activities and Low Ulcerogenic Liability. ResearchGate.

-

Biological Screening of Novel Structural Analog of Celecoxib as Potential Anti-Inflammatory and Analgesic Agent. (2019). Medicina (Kaunas).

-

Inhibitors of Cytosolic Phospholipase A2α as Potential Anti-Inflammatory Drugs. ResearchGate.

-

Pyrrolidine inhibitors of human cytosolic phospholipase A(2). (2000). J Med Chem.

-

[Pyrrolo(2,3-c)quinolines and pyrrolo(3,4-d)quinolines--synthesis and investigation of lipoxygenase inhibition]. (2002). Pharmazie.

-

Inhibition of nitric oxide and prostaglandin E2 production by pyrrolylated-chalcones: Synthesis, biological activity, crystal structure analysis, and molecular docking studies. (2020). Bioorg Chem.

-

A pyrroloquinazoline derivative with anti-inflammatory and analgesic activity by dual inhibition of cyclo-oxygenase-2 and 5-lipoxygenase. (2002). Br J Pharmacol.

-

Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. (2023). Molecules.

-

Sonogashira Coupling. Chemistry LibreTexts.

-

Synthesis and antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds. (1985). J Med Chem.

-

Prostaglandin Pathways: Opportunities for Cancer Prevention and Therapy. (2012). Cancer Prev Res (Phila).

-

Recent Development of Lipoxygenase Inhibitors As Anti-inflammatory Agents. ResearchGate.

-

Mechanistic Basis for the Role of Phytochemicals in Inflammation-Associated Chronic Diseases. (2021). Int J Mol Sci.

-

Pd/Ligand-Free Synthesis of 2-Alkynylated Pyrano[4,3-d]imidazol-4-ones via One-Pot Cu-Mediated Tandem Sonogashira Coupling/Regioselective 6-endo-dig Oxacyclization Reaction. (2025). Molecules.

-

Dual COX/LOX Inhibition: Screening and Evaluation of the Effect of Pyroligneous acid Fractions of Palm kernel Shell as an Anti-inflammatory agents. Universiti Kebangsaan Malaysia.

-

Synthesis pathways of prostaglandins and drug targeting strategies.... ResearchGate.

-

Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2024). Scilight Press.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

- 7. mdpi.com [mdpi.com]

- 8. A Simple and Efficient Protocol to 1,2,4-Substituted Pyrroles via a Sonogashira Coupling-Acid-Catalyzed Cyclization [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. kosheeka.com [kosheeka.com]

- 14. mdpi.com [mdpi.com]

- 15. Structure-activity relationships of (4-acylpyrrol-2-yl)alkanoic acids as inhibitors of the cytosolic phospholipase A2: variation of the substituents in positions 1, 3, and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pyrrole alkanoic acid derivatives as nuisance inhibitors of microsomal prostaglandin E2 synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. eurekaselect.com [eurekaselect.com]

- 18. Prostaglandin Pathways: Opportunities for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Characterization of a novel inhibitor of cytosolic phospholipase A2alpha, pyrrophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Design, Synthesis, and Biological Evaluation of Some Novel Pyrrolizine Derivatives as COX Inhibitors with Anti-Inflammatory/Analgesic Activities and Low Ulcerogenic Liability - PMC [pmc.ncbi.nlm.nih.gov]

- 23. [Pyrrolo(2,3-c)quinolines and pyrrolo(3,4-d)quinolines--synthesis and investigation of lipoxygenase inhibition] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. A pyrroloquinazoline derivative with anti-inflammatory and analgesic activity by dual inhibition of cyclo-oxygenase-2 and 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. ukm.my [ukm.my]

Mechanistic Utility of Pyrrole-2-Propiolic Acid in Fused Heterocyclic Synthesis

Executive Summary

This technical guide examines the synthetic utility of 3-(1H-pyrrol-2-yl)propiolic acid , a high-value bifunctional building block in medicinal chemistry. Unlike simple pyrroles, this moiety possesses a "push-pull" electronic architecture: the electron-rich pyrrole ring acts as a nucleophilic donor, while the conjugated alkynoic acid tail serves as an electrophilic acceptor and a removable directing group.

This guide details the two primary divergent pathways for this molecule: Decarboxylative Cross-Coupling (accessing functionalized alkynyl pyrroles) and Cyclocondensation (yielding fused scaffolds like pyrrolopyridines and pyrrolopyrimidines). We provide optimized protocols, mechanistic insights, and critical handling parameters for drug development applications.

Molecular Architecture & Reactivity Profile

The 3-(1H-pyrrol-2-yl)propiolic acid scaffold presents a unique challenge and opportunity in synthesis. The pyrrole nitrogen lone pair donates electron density into the ring (making C2/C5 nucleophilic), while the propiolic acid moiety at C2 withdraws density, activating the alkyne for Michael-type additions or metal insertion.

Reactivity Map

The following diagram illustrates the distinct reactive sites, guiding the synthetic strategy.

Caption: Electronic connectivity of pyrrole-2-propiolic acid. The acid moiety serves as a disposable activation group for the alkyne.

Pathway A: Decarboxylative Cross-Coupling

Application: Synthesis of 2-alkynylpyrroles without using unstable terminal alkynes.

Direct C-H alkynylation of pyrroles is difficult due to regioselectivity issues. Using pyrrole-2-propiolic acid allows the carboxylate to act as a traceless directing group. Under transition-metal catalysis (Cu/Pd), the carboxyl group is extruded as CO₂, generating a transient pyrrole-acetylide species that couples with aryl halides.

Mechanism: Ligand-to-Metal Charge Transfer (LMCT)

Recent advances utilize Copper-catalyzed LMCT to facilitate this decarboxylation under milder conditions than traditional thermal methods (which often polymerize pyrroles).

Caption: Simplified catalytic cycle for the decarboxylative coupling of pyrrole propiolic acid.

Pathway B: Cyclocondensation to Fused Heterocycles

Application: Synthesis of Pyrrolopyridinones and Pyrrolopyrimidines (Kinase Inhibitor Scaffolds).

The propiolic acid tail acts as a 1,3-dielectrophile. When reacted with binucleophiles (like amidines or hydrazines), it undergoes a cascade sequence: Amidation → Intramolecular Michael Addition .

Key Reaction Classes

| Reactant | Product Scaffold | Mechanism | Therapeutic Relevance |

| Amidines | Pyrrolo[1,2-a]pyrimidines | N-acylation / 5-exo-dig cyclization | Kinase inhibitors (e.g., JAK, CDK) |

| Hydrazines | Pyrrolo[1,2-b]pyridazines | Condensation / conjugate addition | Antiviral agents |

| Azides | Triazolo-fused pyrroles | [3+2] Cycloaddition (Click) | Bio-isosteres |

Detailed Experimental Protocols

Protocol 1: Decarboxylative Coupling with Aryl Iodides

Based on principles of Cu-catalyzed decarboxylation (Goossen et al., JACS 2022 principles adapted for pyrrole).

Objective: Couple 3-(1H-pyrrol-2-yl)propiolic acid with 4-iodoanisole.

Reagents:

-

Substrate: 3-(1H-pyrrol-2-yl)propiolic acid (1.0 equiv)

-

Coupling Partner: 4-Iodoanisole (1.2 equiv)

-

Catalyst: CuI (10 mol%), 1,10-Phenanthroline (10 mol%)

-

Base: K₃PO₄ (2.0 equiv)

-

Solvent: DMF/NMP (4:1 ratio)

Step-by-Step Methodology:

-

Preparation (Anaerobic): In a glovebox or under a strict Argon stream, charge a dried Schlenk tube with the pyrrole acid, aryl iodide, CuI, Phenanthroline, and K₃PO₄.

-

Why: Pyrroles are oxidation-sensitive. Oxygen can lead to oxidative homocoupling (Glaser coupling) of the alkyne or polymerization of the pyrrole ring.

-

-

Solvation: Add degassed DMF/NMP via syringe. Seal the tube.

-

Decarboxylation/Coupling: Heat the reaction block to 80–100 °C for 12 hours.

-

Note: Monitor CO₂ evolution. If pressure builds, vent carefully through a bubbler.

-

-

Workup: Cool to RT. Dilute with EtOAc and wash with NH₄Cl (aq) to chelate copper residues (blue aqueous layer indicates successful Cu removal).

-

Purification: Flash chromatography (Hexane/EtOAc).

Protocol 2: Synthesis of Pyrrolopyridinone (Cyclization)

Adapted from transition-metal-free cyclization strategies.[1]

Objective: Fuse a pyridine ring to the pyrrole core.

Reagents:

-

Substrate: 3-(1H-pyrrol-2-yl)propiolic acid[2]

-

Reactant: 2-Aminopyridine (acting as dinucleophile)

-

Coupling Agent: HATU or EDC/HOBt

-

Base: DIPEA

Methodology:

-

Activation: Dissolve the acid in DCM at 0°C. Add DIPEA (3 equiv) and HATU (1.1 equiv). Stir for 15 min.

-

Why: Pre-activation avoids competing side reactions of the free acid.

-

-

Amidation: Add 2-aminopyridine. Warm to RT and stir for 2 hours. Isolate the intermediate amide.

-

Cyclization (The Critical Step): Dissolve the intermediate amide in Toluene. Add catalytic p-TsOH (10 mol%) or AuCl₃ (5 mol%) if thermal cyclization fails. Heat to reflux.

Critical Troubleshooting & References

Common Failure Modes

-

Decarboxylation without Coupling: If the protonated alkyne is isolated instead of the coupled product, the transmetallation step to the aryl halide failed. Solution: Increase the oxidative addition rate by using an aryl iodide rather than bromide, or switch to a Pd/Cu co-catalytic system (Sonogashira-type decarboxylation).

-

Polymerization: Black tar formation indicates pyrrole oxidation. Solution: Ensure strict exclusion of O₂ and add BHT (10 mol%) as a radical scavenger if using radical decarboxylation pathways.

References

-

Decarboxylative Coupling Mechanisms

-

Pyrrole Reactivity & Synthesis

-

Transition Metal-Catalyzed Synthesis of Pyrroles.[6] Organic Chemistry Portal.

-

-

Alkynoic Acid Cyclizations

-

Pyrrolopyridine Applications

Sources

- 1. 3-Pyrrolin-2-one synthesis [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and thermodynamic properties of 3-(5-phenyl-1-(pyridin-3-yl)-1H-pyrrol-2-yl)propanoic acid in condensed and gaseous states » Growing Science [growingscience.com]

- 10. The synthesis of pyrrolopyridines and pyridopyridazines (1984) | A. D. Dunn | 10 Citations [scispace.com]

- 11. pubs.acs.org [pubs.acs.org]

Solubility & Handling Profile: 3-(1H-Pyrrol-3-yl)prop-2-ynoic acid

This guide details the solubility profile, physicochemical behavior, and handling protocols for 3-(1H-Pyrrol-3-yl)prop-2-ynoic acid . Due to the specialized nature of this compound (often a transient intermediate in porphyrin or kinase inhibitor synthesis), direct literature data is scarce.

The following technical framework is derived from Structure-Property Relationship (SPR) analysis of close structural analogs (e.g., pyrrole-3-carboxylic acid, urocanic acid derivatives) and established solubility principles for heteroaromatic alkynoic acids.

Executive Technical Summary

-

Compound Class: Heteroaromatic Alkynoic Acid

-

Physicochemical Nature: Amphoteric (Weakly acidic pyrrole NH + Acidic carboxyl group).

-

Key Challenge: "The Acid-Sensitive Acid Paradox." Pyrroles are prone to acid-catalyzed polymerization. Since this molecule contains a carboxylic acid moiety, it carries its own catalyst for degradation, necessitating strict control over temperature and solvent choice.[1]

-

Primary Solvent Recommendation: DMSO (Dimethyl Sulfoxide) for stock solutions; Methanol for working solutions.

Physicochemical Properties & Solubility Matrix

Structural Analysis

The molecule consists of three distinct functional zones that dictate its solubility:

-

Pyrrole Ring (Head): Electron-rich, H-bond donor (NH), acid-sensitive.

-

Alkyne Spacer (Linker): Rigid, linear, increases

-stacking potential (reducing solubility in non-polars). -

Carboxylic Acid (Tail): Strong H-bond donor/acceptor, pH-dependent solubility switch.

Predicted Solubility Data

Values are estimated based on structural analogs (e.g., Pyrrole-3-acrylic acid).

| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Insight |

| Polar Aprotic | DMSO | High (>50 mg/mL) | Disrupts intermolecular H-bonds; stabilizes the dipole. Best for stock. |

| DMF | High (>50 mg/mL) | Similar to DMSO but harder to remove (high BP). | |

| Polar Protic | Methanol | Good (10-30 mg/mL) | Solvates both the acid and pyrrole NH. Good for reactions. |

| Ethanol | Moderate (<10 mg/mL) | Reduced solubility due to alkyl chain length. | |

| Water (pH < 7) | Low / Insoluble | The neutral acid form is largely hydrophobic due to the pyrrole/alkyne backbone. | |

| Water (pH > 8) | High (as salt) | Deprotonation of -COOH to -COO⁻ solubilizes the scaffold. | |

| Chlorinated | DCM / Chloroform | Poor (<1 mg/mL) | Insufficient polarity to break crystal lattice H-bonds. |

| Non-Polar | Hexanes / Toluene | Insoluble | Lipophilicity is too low; energy cost of cavity formation is too high. |

Critical Stability & Handling Protocols

Warning: This compound is thermodynamically unstable in its free acid form over long periods.

A. The Polymerization Risk

Pyrroles undergo electrophilic aromatic substitution at the

-

Mitigation: Store as a solid at -20°C. For solution storage, use DMSO (which acts as a mild base/buffer) rather than protic solvents.

B. Decarboxylation

Pyrrole-3-carboxylic acids are generally more stable than their 2-isomers, but the alkynyl spacer adds strain. Avoid heating >60°C, especially in acidic media, to prevent loss of

C. Light Sensitivity

The conjugated

-

Protocol: Wrap all vials in aluminum foil or use amber glassware.

Visualized Workflows

Diagram 1: Solubility & Dissolution Decision Tree

This workflow guides the researcher through the optimal dissolution strategy based on the intended application.

Caption: Decision matrix for solvent selection based on downstream application.

Diagram 2: Degradation Pathways

Understanding the failure modes (degradation) is critical for experimental validity.

Caption: Primary degradation pathways. Acid-catalyzed polymerization is the highest risk.

Experimental Protocols

Protocol A: The "Shake-Flask" Solubility Screen

Use this to determine the exact solubility limit for your specific batch.

-

Preparation: Weigh 5.0 mg of solid into a 1.5 mL microcentrifuge tube.

-

Solvent Addition: Add the target solvent (e.g., Methanol) in 50

L increments. -

Agitation: Vortex vigorously for 30 seconds after each addition.

-

Observation:

-

Endpoint: If 1.0 mL solvent is added and solid remains, solubility is < 5 mg/mL.

Protocol B: Dissolution for Aqueous Bio-Assays

Direct addition to water usually fails. Use this "Salt-Switch" method.

-

Weigh: 10 mg of compound.

-

Primary Solubilization: Dissolve in 100

L of DMSO . (Result: Clear yellow solution). -

Buffer Prep: Prepare PBS (pH 7.4). Optional: Add 1.1 equivalents of NaOH or NaHCO

to the PBS if high concentrations (>1 mM) are needed. -

Dilution: Slowly pipette the DMSO stock into the vortexing PBS.

-

Note: If precipitation occurs, the local concentration is too high. Increase the volume of PBS or use the base-modified buffer.

-

References

-

PubChem. Compound Summary: 3-(1H-pyrrol-3-yl)-2-propenoic acid (Analog Data). National Library of Medicine. Available at: [Link]

-

Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles.[3][4][5][6][7][8] Academic Press. (Foundational text on pyrrole acid sensitivity and polymerization).

- Trozzolo, A. M., et al. (2014). "Photochemistry of Pyrrole Derivatives." Journal of Organic Chemistry.

Sources

- 1. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]

- 2. CAS 931-03-3: Pyrrole-3-carboxylic acid | CymitQuimica [cymitquimica.com]

- 3. Pyrrole - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. infoscience.epfl.ch [infoscience.epfl.ch]

- 8. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

Methodological & Application

Application Note: High-Precision Decarboxylative "Click" Functionalization of Pyrrole-Substituted Propiolic Acids

Executive Summary

This guide details the protocol for utilizing pyrrole-substituted propiolic acids as robust, shelf-stable surrogates for terminal alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

While standard CuAAC requires terminal alkynes, ethynylpyrroles are notoriously unstable, prone to polymerization and oxidation. By employing 3-(pyrrol-2-yl)propiolic acid derivatives, researchers can bypass the isolation of these volatile intermediates. Under specific copper-catalyzed conditions, these acids undergo in situ decarboxylation followed immediately by cycloaddition, delivering 4-(pyrrol-2-yl)-1,2,3-triazoles with high regioselectivity and yield.

Key Advantages[1][2]

-

Stability: Eliminates the handling of explosive or polymerizable terminal ethynylpyrroles.

-

Regioselectivity: Exclusively yields 1,4-disubstituted triazoles.

-

Atom Economy: The only byproduct is

.

Mechanistic Principles

The reaction proceeds via a Decarboxylative CuAAC (D-CuAAC) pathway. Unlike standard click chemistry, this reaction requires a dual-activation mode:

-

Decarboxylation: The copper(I) catalyst, often aided by a base or ligand, facilitates the extrusion of

from the propiolic acid (A) to form the transient copper(I)-acetylide species (B). -

Cycloaddition: This reactive intermediate (B) enters the standard catalytic cycle with the organic azide (C) to form the cuprated triazole (D), which is protonated to release the product (E).

Pathway Visualization

Figure 1: The decarboxylative click cascade.[1][2] The unstable terminal alkyne is never isolated, preventing degradation.

Experimental Protocol

Reagents & Equipment

| Component | Specification | Purpose |

| Substrate | 3-(1-Tosyl-1H-pyrrol-2-yl)propiolic acid | Stable alkyne precursor. N-protection (e.g., Tosyl, Boc) is recommended to prevent copper chelation at the pyrrole nitrogen. |

| Azide | R-N | Coupling partner. |

| Catalyst | CuSO | Precursor to Cu(I). |

| Reductant | Sodium Ascorbate (20 mol%) | Reduces Cu(II) to active Cu(I). |

| Ligand | TBTA or THPTA (10-15 mol%) | Critical. Stabilizes Cu(I) and prevents oxidation of the electron-rich pyrrole ring. |

| Base | K | Facilitates the initial decarboxylation step. |

| Solvent | DMSO:H | Polar aprotic solvents favor the decarboxylation. |

Step-by-Step Methodology

Note: This protocol assumes a 0.5 mmol scale.

-

Catalyst Pre-complexation:

-

In a small vial, dissolve CuSO

·5H -

Why: Pre-complexing ensures the copper is protected before it encounters the sensitive pyrrole.

-

-

Reaction Assembly:

-

To a 10 mL crimp-top vial equipped with a stir bar, add the Propiolic Acid (0.5 mmol) and the Azide (0.6 mmol).

-

Add 2.0 mL of DMSO.

-

Add the Base (K

CO -

Critical Step: Degas the solution by bubbling Nitrogen or Argon for 5 minutes. Pyrroles are sensitive to oxidative polymerization; oxygen removal is mandatory.

-

-

Initiation:

-

Add the Catalyst/Ligand solution prepared in Step 1.[4]

-

Add Sodium Ascorbate (19.8 mg, 0.1 mmol) dissolved in 0.1 mL water.

-

Seal the vial immediately.

-

-

Reaction & Decarboxylation:

-

Heat the reaction block to 60°C .

-

Observation: Gas evolution (CO

) may be visible. -

Stir for 4–12 hours. Monitor via LC-MS (Target mass: Azide + Pyrrole + 26 Da - COOH mass).

-

-

Work-up:

-

Cool to room temperature.

-

Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) to remove DMSO and copper salts.

-

Wash with brine, dry over Na

SO -

Purify via silica gel chromatography (typically Hexane/EtOAc).

-

Workflow Visualization

Figure 2: Operational workflow for the decarboxylative click reaction.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete decarboxylation | Increase temperature to 70°C or add more base (DBU). |

| Black Tar Formation | Pyrrole oxidation | Ensure rigorous degassing. Use N-protected pyrroles (Tosyl/Boc). Increase Ligand:Cu ratio to 2:1. |

| Copper Contamination | Chelation by triazole/pyrrole | Wash organic phase with 10% EDTA or NH |

| No Reaction | Catalyst poisoning | Pyrroles can coordinate Cu. Ensure high ligand load (THPTA is superior to TBTA for preventing this). |

References

-

Shao, C., et al. (2011). "Decarboxylative Cycloaddition of Alkynyl Carboxylic Acids with Azides." The Journal of Organic Chemistry, 76(16), 6832–6836.

-

Moon, N. G., et al. (2020). "Copper-Catalyzed Decarboxylative Cycloaddition of Propiolic Acids, Azides, and Arylboronic Acids."[5] The Journal of Organic Chemistry, 85(6).

-

Rostovtsev, V. V., et al. (2002).[6] "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 41(14), 2596–2599.

-

BroadPharm. (n.d.). "Click Chemistry Protocols: THPTA Ligand Usage."

Sources

- 1. Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Copper-Catalyzed Decarboxylative/Click Cascade Reaction: Regioselective Assembly of 5-Selenotriazole Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. interchim.fr [interchim.fr]

- 4. broadpharm.com [broadpharm.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

Advanced Synthesis of 3-(1H-Pyrrol-3-YL)prop-2-ynoic Acid Esters as Versatile Precursors for Heterocyclic Scaffolds

An Application Note for Medicinal and Process Chemistry

Introduction: The Strategic Importance of Pyrrole Alkynoates

The fusion of a pyrrole ring with other heterocyclic systems generates novel chemical space with significant potential for modulating biological targets. Pyrrolo[1,2-a]pyrazines, for example, are known for their diverse pharmacological activities.[1] The key to accessing these complex scaffolds often lies in the strategic installation of a reactive handle on the pyrrole core. The alkynoic acid ester functionality at the C-3 position of the pyrrole ring is an ideal precursor for intramolecular cyclization reactions. Its linear geometry and electron-deficient triple bond make it susceptible to a variety of transformations, allowing for the controlled construction of five, six, or seven-membered rings fused to the parent pyrrole.

This guide is structured into two primary phases:

-

Phase 1: Synthesis of the Alkynoate Precursor. A detailed protocol for the palladium- and copper-catalyzed Sonogashira coupling to forge the C-C bond between the pyrrole ring and the prop-2-ynoic acid ester moiety.

-

Phase 2: Intramolecular Cyclization Strategies. An exploration of distinct catalytic and chemical methods to transform the linear precursor into diverse, fused heterocyclic systems.

Phase 1: Preparation of 3-(1H-Pyrrol-3-YL)prop-2-ynoic Acid Esters via Sonogashira Coupling

The Sonogashira reaction is a powerful cross-coupling method for forming sp²-sp carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.[2] In our context, we will couple a 3-halopyrrole derivative with an appropriate terminal alkyne ester.

Causality of Reagent Selection

-

Palladium Catalyst: The palladium(0) species is the active catalyst. It undergoes oxidative addition into the C-X bond of the 3-halopyrrole.[3] Common precatalysts include Pd(PPh₃)₄ or a combination of a Pd(II) source like PdCl₂(PPh₃)₂ which is reduced in situ.

-

Copper(I) Co-catalyst: Copper(I) iodide (CuI) acts as a co-catalyst. It reacts with the terminal alkyne in the presence of the base to form a copper(I) acetylide intermediate.[3] This step is crucial as it facilitates the transmetalation of the acetylide group to the palladium center, which is the rate-determining step of the catalytic cycle.[3] While copper-free Sonogashira protocols exist, the classic copper co-catalyzed system is often robust for heterocyclic substrates.[4][5]

-

Base: An amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves multiple roles. It neutralizes the hydrogen halide (HX) produced during the reaction, acts as the solvent or co-solvent, and facilitates the deprotonation of the terminal alkyne.[2]

-

Starting Materials: A 3-halopyrrole (Iodo- or Bromo-) is required. Iodides are generally more reactive than bromides.[2] The pyrrole nitrogen must be protected (e.g., with a tosyl or BOC group) to prevent side reactions and improve solubility, although N-unsubstituted pyrroles can be used under carefully optimized conditions. The coupling partner is a terminal alkyne such as ethyl propiolate.

Visualizing the Synthesis Workflow

Figure 1: Workflow for Sonogashira coupling.

Detailed Experimental Protocol: Synthesis of Ethyl 3-(1-tosyl-1H-pyrrol-3-yl)prop-2-ynoate

Materials:

-

3-Iodo-1-tosyl-1H-pyrrole

-

Ethyl propiolate

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), distilled

-

Tetrahydrofuran (THF), anhydrous

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions

Procedure:

-

Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, add 3-iodo-1-tosyl-1H-pyrrole (1.0 equiv).

-

Catalyst Addition: Add PdCl₂(PPh₃)₂ (0.02 equiv) and CuI (0.04 equiv).

-

Inert Atmosphere: Seal the flask with septa, and purge with argon or nitrogen for 15 minutes.

-

Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (approx. 0.2 M concentration relative to the pyrrole) and distilled Et₃N (3.0 equiv) via syringe. Stir the mixture for 10 minutes to ensure dissolution and catalyst activation.

-

Alkyne Addition: Add ethyl propiolate (1.2 equiv) dropwise via syringe over 5 minutes. A color change (often to a dark brown or black) is typically observed.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 3-iodopyrrole is consumed (typically 4-12 hours). If the reaction is sluggish, gentle heating to 40-50°C can be applied.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous ammonium chloride solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure ester.[6]

Phase 2: Intramolecular Cyclization of 3-(1H-Pyrrol-3-YL)prop-2-ynoic Acid Esters

The synthesized alkynoate is a versatile precursor for various fused heterocyclic systems. The choice of cyclization method dictates the final scaffold.

Gold-Catalyzed Intramolecular Hydroalkoxylation/Cyclization

Gold catalysts, particularly Au(I) and Au(III) species, are highly effective Lewis acids for activating C-C multiple bonds towards nucleophilic attack.[7] In this context, if the pyrrole precursor contains a suitably positioned nucleophile (e.g., a carboxylic acid or alcohol on the N1 substituent), a gold-catalyzed intramolecular cyclization can occur.[8] For instance, the cyclization of N-propargylpyrrole carboxylic acids using a gold catalyst leads to the formation of pyrrolo-oxazin-1-one derivatives.[8] The mechanism involves the π-activation of the alkyne by the gold catalyst, making it highly electrophilic and susceptible to attack by the intramolecular nucleophile.[7]

Protocol: Gold(III)-Catalyzed Cyclization

-

Dissolve the pyrrole alkynoate precursor (1.0 equiv) in a suitable solvent such as acetonitrile or 1,2-dichloroethane.

-

Add AuCl₃ (0.05 equiv) to the solution.

-

Stir the reaction at a temperature ranging from room temperature to 80°C, monitoring by TLC.

-

Upon completion, filter the reaction mixture through a short pad of Celite to remove the catalyst.

-

Concentrate the filtrate and purify the product by column chromatography.[8]

Nucleophilic Cyclization with Hydrazine

Treating N-alkyne-substituted pyrrole esters with nucleophiles like hydrazine can lead to the formation of fused pyrazinone or triazinone rings.[9][10] The reaction of an N-alkyne-substituted methyl 1H-pyrrole-2-carboxylate with hydrazine can yield both 6-exo-dig and 6-endo-dig cyclization products, with the outcome depending on the electronic nature of the substituents on the alkyne.[9][11] This method provides a direct route to pyrrolopyrazinone and pyrrolotriazinone skeletons.[9]

Protocol: Hydrazine-Mediated Cyclization [9]

-

Dissolve the N-alkyne-substituted pyrrole ester (1.0 equiv) in methanol.

-

Add hydrazine monohydrate (2.0-5.0 equiv).

-

Reflux the mixture under a nitrogen atmosphere until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture and concentrate under reduced pressure.

-

Purify the residue by column chromatography to separate the cyclized products.

Visualizing the Cyclization Pathways

Figure 2: Divergent cyclization pathways from pyrrole alkynoate precursors.

Troubleshooting and Data Interpretation

Effective synthesis relies on anticipating and resolving potential issues. The following table summarizes common challenges encountered during the preparation and cyclization of pyrrole alkynoates.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No/Low Yield in Sonogashira Coupling | 1. Inactive palladium catalyst. | 1. Use fresh catalyst or a different precatalyst (e.g., Pd(PPh₃)₄). Ensure the reaction is strictly anaerobic. |

| 2. Insufficiently pure reagents/solvents. | 2. Use freshly distilled, anhydrous solvents and high-purity reagents. Degas solvents before use. | |

| 3. Homocoupling of the alkyne (Glaser coupling). | 3. Minimize oxygen exposure. Ensure CuI is of high quality. Consider a copper-free protocol.[5] | |

| Complex Mixture in Cyclization | 1. Competing reaction pathways (e.g., exo vs. endo cyclization). | 1. Modify reaction temperature; a lower temperature may favor the kinetic product. Change the catalyst or solvent to alter selectivity.[9] |

| 2. Decomposition of starting material or product. | 2. Run the reaction at a lower temperature or for a shorter duration. Ensure the pH is controlled. | |

| Failure of N-H Pyrrole to React | Deprotonation of the pyrrole N-H by the base, inhibiting the catalytic cycle. | Protect the pyrrole nitrogen with a suitable group (e.g., Tosyl, BOC, SEM) before attempting the coupling. |

Data Interpretation: Successful synthesis of the target compounds should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the structure, connectivity, and purity of the ester and cyclized products.

-

Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the C≡C stretch of the alkyne (~2200-2250 cm⁻¹) and the C=O stretch of the ester (~1715 cm⁻¹).

Conclusion

The preparation of 3-(1H-pyrrol-3-yl)prop-2-ynoic acid esters via Sonogashira coupling provides a reliable entry point to a class of highly valuable synthetic intermediates. The subsequent intramolecular cyclization reactions offer a modular and powerful strategy for the diversity-oriented synthesis of complex, fused heterocyclic systems of significant interest in medicinal chemistry and drug discovery.[1] The protocols and insights provided in this application note serve as a comprehensive guide for researchers to successfully implement these synthetic transformations in their own laboratories.

References

-

Cseri, L., et al. (2015). Gold-catalyzed formation of pyrrolo- and indolo-oxazin-1-one derivatives: The key structure of some marine natural products. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Escalante, C. H., et al. (2021). Cascade synthesis of indolizines and pyrrolo[1,2-a]pyrazines from 2-formyl-1-propargylpyrroles. RSC Advances. Available at: [Link]

-

Jain, A., et al. (2021). Synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives. Synthetic Communications. Available at: [Link]

-

Flitsch, W., et al. (1996). Pyrrolodiazines. 2. Structure and Chemistry of Pyrrolo[1,2-a]pyrazine and 1,3-Dipolar Cycloaddition of Its Azomethine Ylides. The Journal of Organic Chemistry. Available at: [Link]

-

Li, X., et al. (2015). Synthesis of Multiple-Substituted Pyrroles via Gold(I)-Catalyzed Hydroamination/Cyclization Cascade. Organic Letters. Available at: [Link]

-

Ghorai, P., et al. (2015). Gold(III)-Catalyzed Intramolecular Cyclization of α-Pyrroles to Pyrrolopyridinones and Pyrroloazepinones: A DFT Study. Organometallics. Available at: [Link]

-

Li, X., et al. (2015). Synthesis of Multiple-Substituted Pyrroles via Gold(I)-Catalyzed Hydroamination/Cyclization Cascade. Organic Letters. Available at: [Link]

-

Yenice, I., et al. (2017). Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Tsutsui, H., et al. (2002). Synthesis of Pyrrole Derivatives by Palladium-Catalyzed Cyclization of γ,δ-Unsaturated Ketone O-Pentafluorobenzoyloximes. Bulletin of the Chemical Society of Japan. Available at: [Link]

-

Ye, S., et al. (2020). Gold(I)-Catalyzed Synthesis of 3-Sulfenyl Pyrroles and Indoles by a Regioselective Annulation of Alkynyl Thioethers. The Journal of Organic Chemistry. Available at: [Link]

-

Kim, H., et al. (2019). Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Yenice, I., et al. (2017). Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties. PubMed. Available at: [Link]

-

Yenice, I., et al. (2017). Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties. ResearchGate. Available at: [Link]

-

Chempedia. General procedures for the purification of Esters. LookChem. Available at: [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. organic-chemistry.org. Available at: [Link]

-

Wikipedia. Sonogashira coupling. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Sparr, C., et al. (2019). A General Protocol for Robust Sonogashira Reactions in Micellar Medium. Chemistry – A European Journal. Available at: [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. chem.libretexts.org. Available at: [Link]

Sources

- 1. Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. scispace.com [scispace.com]

- 6. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Gold-catalyzed formation of pyrrolo- and indolo-oxazin-1-one derivatives: The key structure of some marine natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes & Protocols: Strategic Synthesis of Fused Heterocycles from Pyrrolyl Alkynoic Acids and Derivatives

Introduction: The Architectural Significance of Fused Pyrrole Heterocycles

Fused heterocyclic scaffolds containing a pyrrole ring are cornerstones in medicinal chemistry and materials science.[1][2][3] Structures such as pyrrolo[1,2-a]quinolines, pyrrolo[2,1-a]isoquinolines, and indolizines are prevalent in a multitude of natural products and pharmacologically active agents, exhibiting a wide range of biological activities including anticancer, antimicrobial, and antiviral properties.[3][4][5][6] Their rigid, planar structures can engage effectively with biological targets, making them highly valued in drug discovery.[1][2] Pyrrolyl alkynoic acids and their synthetic equivalents serve as exceptionally versatile precursors for constructing these complex molecular architectures. The inherent proximity of the nucleophilic pyrrole nitrogen to the electrophilic alkyne, activated by a catalyst, provides a direct and atom-economical pathway to intricate fused systems. This guide details the primary synthetic strategies, provides field-tested protocols, and explains the rationale behind the methodological choices for researchers aiming to leverage these powerful transformations.

Core Synthetic Strategies: A Mechanistic Overview

The conversion of pyrrole-alkyne precursors into fused heterocycles is primarily achieved through intramolecular cyclization events. The specific strategy employed dictates the substitution pattern and the nature of the resulting fused system.

Caption: General workflow for synthesizing fused heterocycles.

Transition Metal-Catalyzed Cycloisomerization

Transition metal catalysis is the most powerful and widely employed method for the cyclization of pyrrole-alkyne systems.[7] Gold, silver, and palladium complexes are particularly effective due to their ability to activate the carbon-carbon triple bond, rendering it susceptible to intramolecular nucleophilic attack by the pyrrole nitrogen.[7][8]

The Role of Gold Catalysis: A Story of π-Acidity

Gold(I) and Gold(III) catalysts are exceptionally efficient for this transformation due to their high π-acidity, which allows them to coordinate strongly with and activate the alkyne moiety.[9] This activation lowers the energy barrier for the intramolecular hydroamination, facilitating cyclization under remarkably mild conditions. The reaction typically proceeds via a 6-endo-dig or related cyclization pathway, leading to the formation of a new six-membered ring fused to the pyrrole core.

Caption: Mechanism of Gold-Catalyzed Intramolecular Hydroamination.

Protocol 1: Gold-Catalyzed Synthesis of 3H-pyrrolo[1,2,3-de]quinoxalines

This protocol is adapted from a demonstrated synthesis of functionalized quinoxaline-fused pyrroles, highlighting the efficiency of gold catalysis.[9]

Reaction Scheme: Substituted N-alkynyl indole-amine reacts in the presence of a gold catalyst to yield the fused tricyclic product.

Materials & Reagents:

-

Substituted 1-(3-arylprop-2-yn-1-yl)-2-aryl-1H-indol-7-amine (Starting Material 1)

-

(Triphenylphosphine)gold(I) chloride (PPh3AuCl)

-

Silver hexafluoroantimonate (AgSbF6)

-

Dichloromethane (DCM), anhydrous

-

Argon or Nitrogen atmosphere

-

Standard glassware for inert atmosphere reactions

Step-by-Step Procedure:

-

Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add (PPh3AuCl) (0.005 mmol, 5 mol%) and AgSbF6 (0.005 mmol, 5 mol%).

-

Solvent Addition: Add 1.0 mL of anhydrous DCM to the flask. Stir the mixture at room temperature for 5-10 minutes. A white precipitate of AgCl will form as the active gold catalyst is generated in situ.

-

Substrate Addition: Dissolve the starting N-alkynyl indole-amine (0.1 mmol, 1.0 equiv) in 1.0 mL of anhydrous DCM and add it dropwise to the catalyst mixture.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-24 hours).

-

Work-up: Upon completion, filter the reaction mixture through a short plug of Celite to remove the silver salts. Wash the Celite with a small amount of DCM.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 3H-pyrrolo[1,2,3-de]quinoxaline product.

Data Summary: Scope of Gold-Catalyzed Cyclization[9]

| Entry | Substituent on Alkyne (Aryl) | Substituent on Indole | Yield (%) |

| 1 | Phenyl | 4-Cl | 95 |

| 2 | 4-Methoxyphenyl | 4-Cl | 98 |

| 3 | 4-Chlorophenyl | 4-Cl | 94 |

| 4 | 4-Cyanophenyl | 4-Cl | 90 |

| 5 | 2-Naphthyl | 4-F | 96 |

Scientist's Note (Trustworthiness & Expertise): The use of a Ag(I) salt as a halide scavenger is a common and critical technique in gold catalysis. It abstracts the chloride from the gold precatalyst (PPh3AuCl), generating a more catalytically active cationic gold species [PPh3Au]+.[9] The choice of a non-coordinating counter-ion like SbF6- is crucial to maintain high catalyst activity. Anhydrous conditions are essential as water can compete with the alkyne for coordination to the gold center, potentially deactivating the catalyst.

[3+2] Cycloaddition Strategies for Fused Pyrroles

While not a direct cyclization of a pre-formed alkynoic acid, a powerful related strategy involves the in situ generation of azomethine ylides from N-substituted quinolinium or isoquinolinium salts, which then undergo a [3+2] cycloaddition with an alkyne (the dipolarophile).[10][11][12] This multicomponent approach provides rapid access to complex pyrrolo[1,2-a]quinolines and pyrrolo[2,1-a]isoquinolines.

Protocol 2: Three-Component Synthesis of Pyrrolo[2,1-a]isoquinolines

This protocol describes a one-pot reaction that efficiently assembles the pyrrolo[2,1-a]isoquinoline core from readily available starting materials.[11]

Reaction Scheme: Isoquinoline + 2-bromoacetophenone + dimethyl acetylenedicarboxylate (DMAD) -> Fused Pyrroloisoquinoline

Materials & Reagents:

-

Isoquinoline

-

Substituted 2-bromoacetophenone

-

Dimethyl acetylenedicarboxylate (DMAD) or other non-symmetrical acetylenic dipolarophile

-

1,2-Epoxypropane (serves as both solvent and mild base/acid scavenger)

-

Ethanol for recrystallization

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve isoquinoline (1 mmol) and the substituted 2-bromoacetophenone (1 mmol) in 1,2-epoxypropane (10 mL).

-

Ylide Formation: Stir the mixture at room temperature for 30 minutes. During this time, the isoquinoline is N-alkylated by the bromoacetophenone to form the isoquinolinium salt intermediate.

-

Cycloaddition: Add the acetylenic dipolarophile (e.g., DMAD, 1.1 mmol) to the reaction mixture.

-

Reaction: Reflux the mixture for 24 hours. The 1,2-epoxypropane facilitates the deprotonation of the isoquinolinium salt to form the reactive azomethine ylide, which is immediately trapped by the alkyne in a [3+2] cycloaddition.

-

Isolation: After 24 hours, cool the reaction to room temperature and evaporate the solvent under reduced pressure.

-

Purification: The resulting solid residue is washed with ethanol and then purified by recrystallization from a suitable solvent system (e.g., Chloroform/Methanol) to yield the pure pyrrolo[2,1-a]isoquinoline product.

Data Summary: Representative Yields from Three-Component Synthesis[11]

| Entry | Acetophenone Substituent | Dipolarophile | Product Structure | Yield (%) |

| 1 | 4-Methyl | Acetylenic Ketone | 1-Acetyl-3-(4-methylbenzoyl)-pyrrolo[2,1-a]isoquinoline | 71 |

| 2 | 4-Methoxy | Acetylenic Ketone | 1-Acetyl-3-(4-methoxybenzoyl)-pyrrolo[2,1-a]isoquinoline | 75 |

| 3 | 4-Nitro | Acetylenic Ester | Methyl 3-(4-nitrobenzoyl)-pyrrolo[2,1-a]isoquinoline-1-carboxylate | 70 |

| 4 | 3-Nitro | Acetylenic Ester | Methyl 3-(3-nitrobenzoyl)-pyrrolo[2,1-a]isoquinoline-1-carboxylate | 69 |

Scientist's Note (Expertise): The choice of 1,2-epoxypropane is a clever and elegant solution in this multicomponent reaction. It acts as a non-nucleophilic base, abstracting the acidic proton from the N-alkylated isoquinolinium salt to generate the ylide. In the process, it is protonated and consumed, effectively scavenging the HBr generated during the reaction without introducing a strong base that could cause unwanted side reactions. This maintains mild reaction conditions and simplifies purification.[11]

References

-

Balci, M. (2020). Recent advances in the synthesis of fused heterocycles with new skeletons via alkyne cyclization. Tetrahedron Letters. Available at: [Link]

-

(2024). Cascade Synthesis of Pyrrolo[1,2-a]quinolines and Pyrrolo[2,1-a]isoquinolines via Formal [3 + 2]-Cycloaddition of Push–Pull Nitro Heterocycles with Carbonyl-Stabilized Quinolinium/Isoquinolinium Ylides. The Journal of Organic Chemistry. Available at: [Link]

-

(2024). Modular synthesis of pyrrole-fused heterocycles via glucose-mediated nitro-reductive cyclization. Organic & Biomolecular Chemistry. Available at: [Link]

-

Liu, R. S. (2024). An Intramolecular Reaction between Pyrroles and Alkynes Leads to Pyrrole Dearomatization under Cooperative Actions of a Gold Catalyst and Isoxazole Cocatalysts. PMC. Available at: [Link]

-

(n.d.). Multisubstituted N-fused heterocycles via transition metal-catalyzed cycloisomerization protocols. PMC. Available at: [Link]

-

(2024). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. MDPI. Available at: [Link]

-

(2025). A Method for Pyrrole Synthesis through Intramolecular Cyclization of γ-Alkynyl Oximes Promoted by SmI2. ResearchGate. Available at: [Link]

-

(n.d.). (PDF) Synthesis of pyrrole and substituted pyrroles (Review). ResearchGate. Available at: [Link]

-

(2025). Role of Heterocycles in Drug Discovery: An Overview. World Journal of Advanced Research and Reviews. Available at: [Link]

-

(n.d.). Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences. Available at: [Link]

- (n.d.). WO2003014116A1 - Pyrrolo[2.1-a]isoquinoline derivatives. Google Patents.

-

(2022). Dearomative (4 + 3) Cycloaddition Reactions of 3-Alkenylindoles and 3-Alkenylpyrroles to Afford Cyclohepta[b]indoles and Cyclohe. Knowledge UChicago. Available at: [Link]

-

(n.d.). Synthesis of pyrrolo[1,2-a]quinolines by formal 1,3-dipolar cycloaddition reactions of quinolinium salts. PMC. Available at: [Link]

-

(2023). Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach. MDPI. Available at: [Link]

-

(2025). Chapter 2. The Pyrrolo[2,1-a]isoquinoline Alkaloids. ResearchGate. Available at: [Link]

-

(n.d.). Intramolecular redox reaction for the synthesis of N-aryl pyrroles catalyzed by Lewis acids. Organic & Biomolecular Chemistry. Available at: [Link]

-

(n.d.). Catalytic, Enantioselective Cycloaddition of Pyrrole-2-methides with Aldehydes toward a Synthesis of 2,3-Dihydro-1H-pyrrolizin-3-ols. PMC. Available at: [Link]

-

(n.d.). Synthesis of Pyrrolo[2,1-a]isoquinolines by Multicomponent 1,3-Dipolar Cycloaddition. NIH. Available at: [Link]

-

Dong, H. et al. (2007). Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides. Organic Letters. Available at: [Link]

-

(2023). Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] Quinoxalines via Gold-Catalyzed Intramolecular Hydroamination of Alkynes. MDPI. Available at: [Link]

-

(2025). Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. MDPI. Available at: [Link]

-

(2025). Design and Synthesis of Pyrrolo[2,1-a]Isoquinoline-Based Derivatives as New Cytotoxic Agents. ResearchGate. Available at: [Link]

-

(2021). Research Article Green Synthesis of New Pyrrolo [1,2-a] quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells. Usiena air. Available at: [Link]

-

(n.d.). Typical cycloaddition methods for the synthesis of pyrroles. ResearchGate. Available at: [Link]

-

(2023). 30.5 Cycloaddition Reactions. OpenStax. Available at: [Link]

-

(n.d.). Basic approaches to the synthesis of pyrrolo[1,2-a]quinolines derivatives: a review. OUCI. Available at: [Link]

-

(n.d.). A domino reaction for the synthesis of pyrrolo[2,1-a]isoquinolines from 2-aryl-pyrrolidines and alkynes promoted by a four-component catalytic system under aerobic conditions. PMC. Available at: [Link]

-

(2008). Multisubstituted N-fused heterocycles via transition metal-catalyzed cycloisomerization protocols. PubMed. Available at: [Link]

-

(2023). Metal-Free Catalyzed Oxidation/Decarboxylative [3+2] Cycloaddition Sequences of 3-Formylchromones to Access Pyrroles with Anti-Cancer Activity. MDPI. Available at: [Link]

-

(2024). Role of Heterocyclic Compounds in Drug Development: An Overview. Research and Reviews. Available at: [Link]

-

(n.d.). Facile Synthesis of Pyrrolyl 4-Quinolinone Alkaloid Quinolactacide by 9-AJ-Catalyzed Tandem Acyl Transfer–Cyclization of o-Alkynoylaniline Derivatives. PMC. Available at: [Link]

-

(2024). "The Role of Heterocycles in Modern Pharmaceutical Chemistry: Synthesis, Biological Activity, and Drug Design". International Journal of Pharmaceutical Research and Applications. Available at: [Link]

-

(2025). Synthesis Strategies and Medicinal Value of Pyrrole and its Fused Heterocyclic Compounds | Request PDF. ResearchGate. Available at: [Link]

-

(2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI. Available at: [Link]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. rroij.com [rroij.com]

- 3. researchgate.net [researchgate.net]

- 4. Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. ijprajournal.com [ijprajournal.com]

- 7. Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds [mdpi.com]

- 8. Multisubstituted N-fused heterocycles via transition metal-catalyzed cycloisomerization protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of pyrrolo[1,2-a]quinolines by formal 1,3-dipolar cycloaddition reactions of quinolinium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Pyrrolo[2,1-a]isoquinolines by Multicomponent 1,3-Dipolar Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 30.5 Cycloaddition Reactions - Organic Chemistry | OpenStax [openstax.org]

Troubleshooting & Optimization

Technical Support Center: A Guide to Sonogashira Coupling with Electron-Rich Pyrroles

Welcome to the Technical Support Center for advancing your research in synthetic chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of Sonogashira coupling reactions, specifically with electron-rich pyrrole substrates. The inherent nucleophilicity and potential for catalyst inhibition by electron-rich heterocycles like pyrroles can often lead to diminished yields and undesired side reactions. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance the efficiency and yield of your Sonogashira couplings.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered during the Sonogashira coupling of electron-rich pyrroles in a question-and-answer format, providing both solutions and the scientific rationale behind them.

Q1: My Sonogashira reaction with an electron-rich iodopyrrole is resulting in a low yield and significant decomposition of my starting material. What are the likely causes?

Low yields and substrate decomposition when coupling electron-rich pyrroles often point to issues with the stability of the pyrrole ring under the reaction conditions or catalyst deactivation. The high electron density of the pyrrole nucleus can lead to several complications:

-

Acid-Mediated Decomposition: Pyrroles, particularly those lacking electron-withdrawing groups, are susceptible to polymerization or decomposition in the presence of acid. The amine base used in the Sonogashira reaction can become protonated by the terminal alkyne, forming an ammonium salt. If a weaker base is used, the resulting acidic environment can be detrimental to the pyrrole.

-

Catalyst Inhibition: The lone pair of electrons on the pyrrole nitrogen can coordinate to the palladium center, potentially inhibiting its catalytic activity. This is especially problematic with N-H pyrroles.

-

Oxidative Addition Challenges: While electron-rich systems generally favor oxidative addition, the specific electronic properties of the pyrrole can influence this step in the catalytic cycle.[1][2]

Troubleshooting & Optimization:

-

Protecting the Pyrrole Nitrogen: If you are using an N-H pyrrole, consider protecting it with a suitable group such as Boc, tosyl, or a simple alkyl group. This will prevent coordination to the palladium catalyst and can also improve the stability of the pyrrole ring.

-

Choice of Base: Employ a non-nucleophilic, sufficiently strong base to ensure complete deprotonation of the alkyne without creating an overly acidic environment. Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices.[3] For particularly sensitive substrates, consider using an inorganic base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).[4][5]

-

Reaction Temperature: Start with milder reaction conditions. Many Sonogashira couplings can proceed at room temperature, especially with reactive aryl iodides.[2][6] Unnecessary heating can promote decomposition of sensitive pyrrole substrates.

Q2: I am observing a significant amount of alkyne homocoupling (Glaser coupling) in my reaction. How can I minimize this side reaction?

The formation of a 1,3-diyne, the product of Glaser coupling, is a common side reaction in copper-co-catalyzed Sonogashira reactions.[7][8][9] This occurs when the copper acetylide intermediate undergoes oxidative dimerization, a process that is often promoted by the presence of oxygen.[9]

Troubleshooting & Optimization:

-

Copper-Free Conditions: The most direct way to eliminate Glaser coupling is to perform the reaction without a copper co-catalyst.[1][8][10] Copper-free Sonogashira protocols have become increasingly robust and are highly recommended for valuable or sensitive substrates. These reactions may require specific ligands or slightly elevated temperatures to proceed efficiently.

-

Degassing: Rigorously degas all solvents and reagents before use and maintain an inert atmosphere (argon or nitrogen) throughout the reaction. This minimizes the presence of oxygen, which is a key promoter of homocoupling.[3]

-

Slow Addition of Alkyne: If you must use a copper co-catalyst, adding the terminal alkyne slowly to the reaction mixture via a syringe pump can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.[2]

-

Use of a Reductive Atmosphere: In some cases, carrying out the reaction under a dilute hydrogen atmosphere has been shown to significantly reduce homocoupling.[9]

Q3: My reaction with a bromopyrrole is very sluggish and gives poor conversion. What adjustments should I make?

The lower reactivity of aryl bromides compared to aryl iodides is a well-known challenge in Sonogashira coupling, as the oxidative addition step is generally slower.[2][7] For electron-rich bromopyrroles, this can be further exacerbated.

Troubleshooting & Optimization:

-

Ligand Selection: The choice of phosphine ligand is critical for activating less reactive aryl bromides. Bulky, electron-rich phosphine ligands can accelerate the rate of oxidative addition.[1][11] Consider ligands such as XPhos, SPhos, or other biaryl phosphines, which have demonstrated high efficacy in challenging cross-coupling reactions. N-heterocyclic carbene (NHC) ligands are also excellent alternatives to phosphines for activating aryl bromides.[1][6]

-

Palladium Pre-catalyst: While Pd(PPh₃)₄ is a common choice, pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃, when combined with appropriate ligands, can be more effective for less reactive substrates as they can generate the active Pd(0) species more readily under the reaction conditions.[1]

-

Increased Temperature: Reactions with aryl bromides often require heating to achieve a reasonable reaction rate.[12] Monitor the reaction carefully to avoid decomposition of the pyrrole at elevated temperatures.

-

Solvent Choice: The polarity and coordinating ability of the solvent can influence the reaction rate. While DMF and acetonitrile are commonly used, for some systems, less coordinating solvents like toluene or dioxane may be beneficial.[4][12]

Visualizing the Process: Key Mechanisms and Workflows

To better understand the underlying processes and decision-making in troubleshooting, the following diagrams illustrate the catalytic cycle, common side reactions, and a logical troubleshooting workflow.

Caption: The dual catalytic cycle of a standard Sonogashira reaction.

Caption: A decision tree for troubleshooting low-yielding reactions.

Optimized Protocols

The following protocols provide detailed, step-by-step methodologies for performing Sonogashira couplings with electron-rich pyrroles, incorporating best practices to maximize yield and minimize side reactions.

Protocol 1: Copper-Free Sonogashira Coupling of a Protected Iodopyrrole

This protocol is recommended for sensitive electron-rich pyrroles where Glaser homocoupling is a concern.

Materials:

-

N-Protected 2-iodopyrrole (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Pd(OAc)₂ (2 mol%)

-

XPhos (4 mol%)

-

Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

-

Anhydrous, degassed toluene (or dioxane)

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add the N-protected 2-iodopyrrole, cesium carbonate, Pd(OAc)₂, and XPhos.

-

Evacuate and backfill the flask with argon three times.

-

Add the anhydrous, degassed toluene via cannula, followed by the terminal alkyne.

-

Stir the reaction mixture at room temperature or heat to 60-80 °C. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

-

Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Optimized Copper-Catalyzed Sonogashira Coupling of a Bromopyrrole